molecular formula C10H10ClFO2 B13073083 Methyl 2-(2-chloro-5-fluorophenyl)propanoate

Methyl 2-(2-chloro-5-fluorophenyl)propanoate

Katalognummer: B13073083
Molekulargewicht: 216.63 g/mol
InChI-Schlüssel: SMKPQPQOJZIWJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of propanoic acid and contains both chlorine and fluorine atoms on its aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-fluorophenyl)propanoate typically involves the esterification of 2-(2-chloro-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-chloro-5-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Hydrolysis: 2-(2-chloro-5-fluorophenyl)propanoic acid and methanol.

    Reduction: The corresponding alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and analgesic properties.

    Industry: Employed in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-chloro-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)propanoate
  • Methyl 2-(2-chloro-3-fluorophenyl)propanoate
  • Methyl 2-(2-chloro-6-fluorophenyl)propanoate

Uniqueness

Methyl 2-(2-chloro-5-fluorophenyl)propanoate is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct arrangement allows for targeted interactions in various applications, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C10H10ClFO2

Molekulargewicht

216.63 g/mol

IUPAC-Name

methyl 2-(2-chloro-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3

InChI-Schlüssel

SMKPQPQOJZIWJK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)F)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.